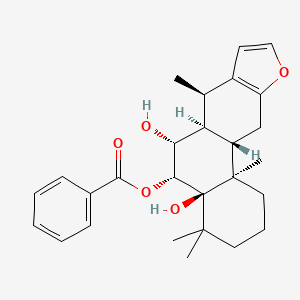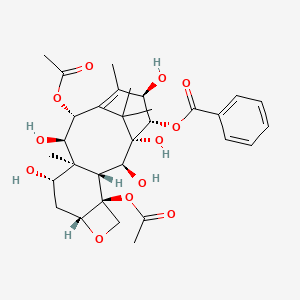
Baccatin X
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Baccatin X is a taxane diterpenoid compound isolated from the twigs and leaves of the Taxus yunnanensis tree Taxane diterpenoids are a class of compounds known for their complex structures and significant biological activities
准备方法
Synthetic Routes and Reaction Conditions: Baccatin X can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The primary method involves the extraction of taxane precursors from the Taxus species, followed by chemical modifications to obtain this compound . The extraction process typically involves the use of solvents like ethanol to isolate the compound from plant material.
Industrial Production Methods: Industrial production of this compound often relies on the biotransformation of taxane precursors using microbial strains. For instance, the biotransformation of 10-deacetylbaccatin III using recombinant strains of Escherichia coli has been explored to enhance the yield of this compound . This method involves optimizing fermentation conditions and using specific enzymes to catalyze the conversion of precursors to the desired product.
化学反应分析
Types of Reactions: Baccatin X undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and selectivity.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that are used as intermediates in the synthesis of more complex molecules, such as paclitaxel, a well-known anticancer drug .
科学研究应用
Baccatin X has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology and medicine, this compound and its derivatives are studied for their potential anticancer properties . The compound is also used in the development of new therapeutic agents and in the study of microtubule stabilization, which is crucial for cell division and cancer treatment .
作用机制
The mechanism of action of Baccatin X involves its interaction with microtubules, stabilizing them and preventing their depolymerization . This stabilization disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include tubulin, the protein subunit of microtubules, and various enzymes involved in the biosynthesis of taxanes .
相似化合物的比较
Baccatin X is structurally similar to other taxane diterpenoids, such as Baccatin III, Baccatin VIII, and Baccatin IX . it is unique in its specific functional groups and stereochemistry, which contribute to its distinct biological activities. Compared to its analogues, this compound has shown different levels of cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development .
List of Similar Compounds:- Baccatin III
- Baccatin VIII
- Baccatin IX
- 10-deacetylbaccatin III
- Paclitaxel
Conclusion
This compound is a significant taxane diterpenoid with promising applications in medicinal chemistry and drug development. Its unique chemical structure and biological activities make it a valuable compound for further research and industrial applications.
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)24(36)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)25(37)31(39,28(20,4)5)26(21(14)35)42-27(38)17-10-8-7-9-11-17/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3/t18-,19+,21+,22+,23-,24-,25-,26-,29+,30-,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHFXGOPHUGGG-GWGORWSESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Given that Baccatin III is a prominent precursor to Paclitaxel, what is the significance of discovering new taxane diterpenoids in Taxus yunnanensis, as highlighted in the research?
A1: The discovery of new taxane diterpenoids in Taxus yunnanensis holds significant promise for several reasons [, ]:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
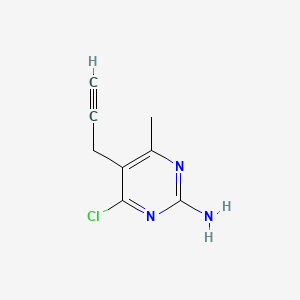
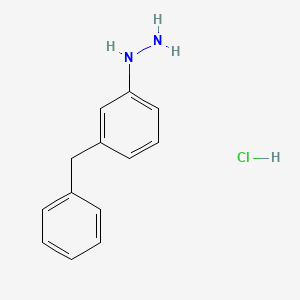
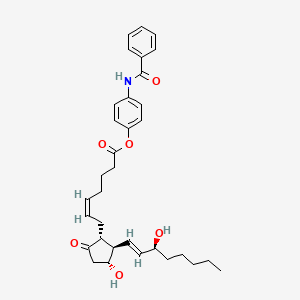
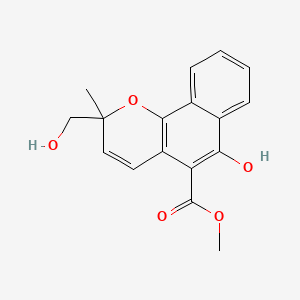
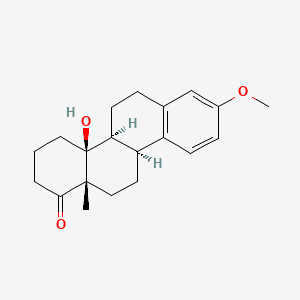
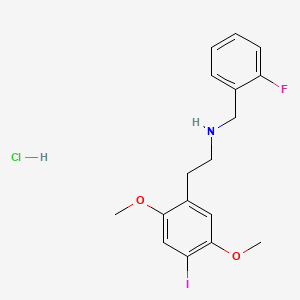
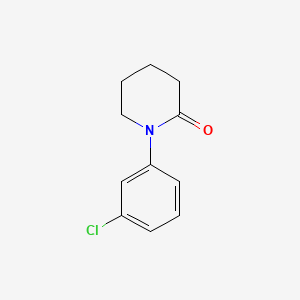
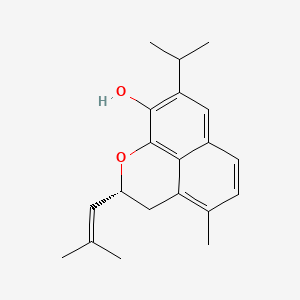

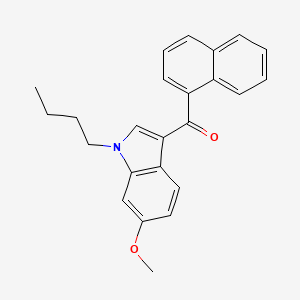
![(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B592895.png)
![Ethanone, 1-[3-(ethoxymethylene)cyclobutyl]- (9CI)](/img/new.no-structure.jpg)
![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)
